
Penicillin V β-Sulfoxide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicillin V β-Sulfoxide-d3 is a chemical compound with the molecular formula C16H15D3N2O6S and a molecular weight of 369.4 . Its chemical name is (2S,3S,5R,6R)-3-methyl-3-(methyl-d3)-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Penicillin .
Molecular Structure Analysis
The molecular structure of Penicillin V β-Sulfoxide-d3 is characterized by a four-membered β-lactam ring . The compound also contains a sulfoxide group, which is a sulfur atom bonded to two oxygen atoms .Physical And Chemical Properties Analysis
Penicillin V β-Sulfoxide-d3 has a molecular weight of 369.4 . Its molecular formula is C16H15D3N2O6S . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Transformation in Aqueous Ozonation
- Ozone Reactions with β-Lactam Antibiotics : Research has shown that reactions of ozone with β-lactam antibiotics like penicillin G result in products that retain antibacterial activities. These products, identified as stereoisomeric sulfoxides, exhibit different reactivity towards further oxidation and play a crucial role in wastewater treatment processes (Dodd et al., 2010).
Synthesis and Inhibition Properties
- Novel β-Lactamase Inhibitors : Synthesis of new penicillin derivatives, including sulfoxides, has been explored for their potential as β-lactamase inhibitors, crucial in combatting antibiotic resistance. Such studies are significant in developing new antimicrobial strategies (Bou et al., 2010).
Antibacterial Activity and Oxidation
- Oxidation Products and Biologically-Active Forms : Investigations into the oxidation of β-lactam antibiotics like penicillin G by agents like ferrate(VI) have been conducted. These studies provide insights into how the antibacterial activity changes upon transformation and the nature of resultant products (Karlesa et al., 2014).
Crystal Structures and Interaction Studies
- Charge Density and Activity Relationship : Studies on penicillin derivatives have explored the relationship between their charge density and activity, aiding in understanding their mechanism of action at a molecular level (Wagner et al., 2004).
Environmental Impact and Degradation
- Degradation Kinetics under UV Irradiation : Research into the degradation of β-lactam antibiotics under UV-activated processes sheds light on environmental impacts and potential treatment methods for antibiotic residues in water (He et al., 2014).
Novel Conjugates and Expanded Activity
- Conjugation with Silver Ions : Conjugation of penicillin G with silver(I) ions forms new compounds with expanded antimicrobial activity, showing potential for developing new antibiotic strategies (Ketikidis et al., 2020).
Propriétés
Numéro CAS |
148680-07-3 |
|---|---|
Nom du produit |
Penicillin V β-Sulfoxide-d3 |
Formule moléculaire |
C16H18N2O6S |
Poids moléculaire |
369.406 |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3-methyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-3-(trideuteriomethyl)-4$l^{4} |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25-/m1/s1/i1D3/t11-,12+,14-,16-,25- |
Clé InChI |
DNPOVSLJNLLGMA-AERZYDOTSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Synonymes |
6-Phenoxyacetamidopenicillinic Acid-d3 1β-Oxide; Penicillin-d3 V S-Oxide; _x000B_[2S-(2α,4β,5α,6β)]-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3 4-Oxide; (2S,4S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyac |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)
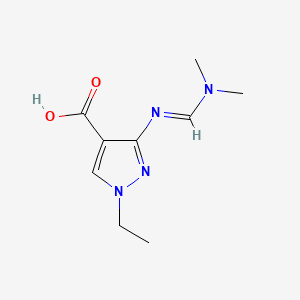
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)
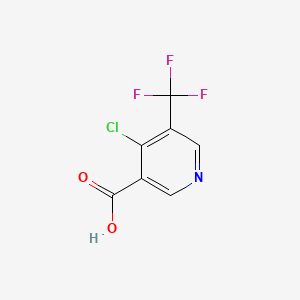
![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)
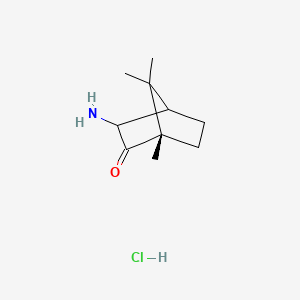
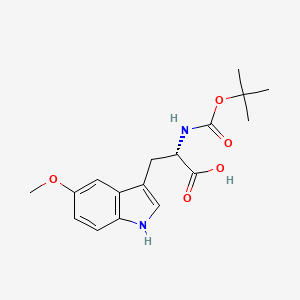
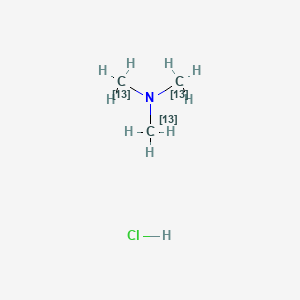
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)